molecular formula C13H14ClN3O2 B1388029 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride CAS No. 18159-99-4

2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride

Cat. No. B1388029
CAS RN: 18159-99-4
M. Wt: 279.72 g/mol
InChI Key: WQIOAPKXBQORCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride (DMPBAH) is an organic compound derived from benzoic acid and pyrimidine. It is a white crystalline solid with a melting point of 173-174°C. DMPBAH is a versatile compound that has a wide range of applications in the fields of pharmaceuticals, biochemistry, and organic synthesis.

Scientific Research Applications

2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride has several applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the synthesis of polymers. It is also used as a probe in spectroscopic studies and as a chelating agent in enzymatic studies.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride is not well understood. It is believed that the compound binds to metal ions, forming a chelate complex. This complex can then interact with other molecules and enzymes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride is a useful compound for laboratory experiments due to its low cost and availability. However, it is important to note that it is not soluble in water, so it must be dissolved in an organic solvent prior to use. Additionally, the compound is toxic and should be handled with caution.

Future Directions

The potential applications of 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride are numerous and varied. Future research could focus on further elucidating the mechanism of action of the compound and exploring its potential for use in drug design. Additionally, further research could be conducted to explore the effects of 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride on other enzymes, as well as its potential for use in other areas such as biotechnology and nanotechnology. Finally, further studies could be conducted to evaluate the safety and efficacy of 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-benzoic acid hydrochloride for therapeutic use.

properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2.ClH/c1-8-7-9(2)15-13(14-8)16-11-6-4-3-5-10(11)12(17)18;/h3-7H,1-2H3,(H,17,18)(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIOAPKXBQORCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662955
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18159-99-4
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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